molecular formula C10H9NO2 B1442395 3-Cyano-4-ethylbenzoic acid CAS No. 684249-28-3

3-Cyano-4-ethylbenzoic acid

Cat. No. B1442395
CAS RN: 684249-28-3
M. Wt: 175.18 g/mol
InChI Key: JPLFPDDKQRJMSH-UHFFFAOYSA-N
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Description

3-Cyano-4-ethylbenzoic acid is a compound with the molecular weight of 175.19 . It contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 nitrile (aromatic) and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 3-Cyano-4-ethylbenzoic acid includes a six-membered ring, a carboxylic acid group (aromatic), a nitrile group (aromatic), and a hydroxyl group . The InChI code for this compound is 1S/C10H9NO2/c1-2-7-5-8 (10 (12)13)3-4-9 (7)6-11/h3-5H,2H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

3-Cyano-4-ethylbenzoic acid is stored at a temperature of 2-8°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis

3-Cyano-4-ethylbenzoic acid: is a valuable intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals. For instance, it can be involved in the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a compound that may have potential applications in medicinal chemistry .

Material Science

In material science, 3-Cyano-4-ethylbenzoic acid can be used to modify the surface properties of materials. It has been used to functionalize the edge of graphite in the presence of polyphosphoric acid/phosphorus pentoxide, which can lead to the development of advanced materials with specific electronic or mechanical properties .

Safety and Hazards

The safety information for 3-Cyano-4-ethylbenzoic acid indicates that it may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

3-cyano-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-7-3-4-8(10(12)13)5-9(7)6-11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLFPDDKQRJMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-cyano-4-ethyl-benzoate (D45) (1.92 g) was dissolved in MeOH (50 mL) before adding 1M NaOH solution (15.24 mL) and stirring the resulting mixture overnight at room temperature, under argon. The reaction mixture was diluted with water, and extracted with EtOAc. The aqueous layer was acidified to pH1 using 2M HCl before extracting with EtOAc. The combined extracts were washed with brine, dried over MgSO4 and the solvent evaporated to dryness in vacuo to afford the title compound (1.63 g). 1H NMR (CDCl3) δ 1.35 (3H, t), 2.97 (2H, q), 7.49 (1H, d), 8.24 (1H, dd), 8.36 (1H, d).
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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